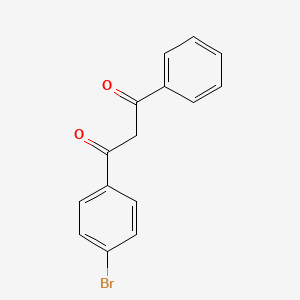

1-(4-Bromophenyl)-3-phenylpropane-1,3-dione

説明

BenchChem offers high-quality 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(4-bromophenyl)-3-phenylpropane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO2/c16-13-8-6-12(7-9-13)15(18)10-14(17)11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQRBGOEWUVZGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445194 | |

| Record name | 1-(4-bromophenyl)-3-phenylpropane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25856-01-3 | |

| Record name | 1-(4-bromophenyl)-3-phenylpropane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Crystal Structure Analysis of 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione: A Methodological and Mechanistic Guide

Executive Summary

As drug development and materials science increasingly rely on crystal engineering, understanding the supramolecular behavior of β-diketones has become paramount. 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione (commonly referred to as 4-bromodibenzoylmethane, C₁₅H₁₁BrO₂) serves as an exemplary model for studying the interplay between tautomerism, strong intramolecular hydrogen bonding, and highly directional halogen bonding.

This technical guide provides a comprehensive, self-validating workflow for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By detailing the causality behind experimental choices—from crystallization thermodynamics to least-squares refinement restraints—this whitepaper equips researchers with the authoritative protocols necessary to resolve complex crystallographic architectures.

Structural Context & Mechanistic Principles

Before initiating crystallographic analysis, it is critical to understand the thermodynamic and electronic forces governing the molecule's behavior in the solid state.

Tautomerization and the cis-Enol Form

Like its parent compound dibenzoylmethane, 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione undergoes rapid keto-enol tautomerism in solution. However, during crystallization, the molecule almost exclusively precipitates in the cis-enol form [1]. This phenomenon is driven by two factors:

-

Resonance Stabilization: The enol form allows for extended π-electron delocalization across the entire conjugated backbone, linking the phenyl and 4-bromophenyl rings.

-

Intramolecular Hydrogen Bonding: The enolic proton is mutually shared between the two oxygen atoms, creating a robust, resonance-assisted O–H···O hydrogen bond. Crystallographic studies of similar chalcones typically reveal exceptionally short O···O distances in the range of 2.46 to 2.48 Å, indicative of a highly symmetric and strong interaction [2].

Halogen Bonding (The σ-Hole Effect)

The introduction of the 4-bromo substituent drastically alters the supramolecular packing landscape. The electron density distribution around the covalently bound bromine atom is anisotropic. This creates a region of positive electrostatic potential on the outermost portion of the bromine atom, directly along the C–Br axis, known as a "σ-hole" [3]. During crystal nucleation, this σ-hole acts as a powerful halogen bond donor, seeking Lewis base acceptors (such as adjacent oxygen atoms, π-systems, or other halogens) to form linear C–Br···X contacts (where the angle approaches 180°) [4]. This highly directional force often competes with weak intermolecular C–H···O interactions to dictate the final unit cell architecture.

Caption: Fig 1: Tautomeric equilibrium and crystallization pathway of the β-diketone.

Experimental Protocols: SCXRD Workflow

To achieve a high-resolution structural model, the following step-by-step methodology must be strictly adhered to.

Step 1: Crystallization via Slow Evaporation

-

Protocol: Dissolve 50 mg of 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione in 5 mL of a binary solvent system (e.g., 1:1 Dichloromethane/Ethanol). Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a single needle hole and leave undisturbed at 20 °C.

-

Causality: The binary solvent system modulates the solubility curve. As the highly volatile dichloromethane evaporates, the solution slowly reaches supersaturation in the ethanol-rich phase. This slow thermodynamic control prevents the kinetic trapping of amorphous aggregates, allowing the thermodynamically stable cis-enol polymorph to nucleate with minimal defect incorporation.

Step 2: Crystal Mounting and Data Collection

-

Protocol: Select a transparent, block-shaped single crystal under polarized light. Mount it on a MiTeGen cryoloop using perfluoropolyether inert oil. Transfer the loop immediately to the goniometer equipped with a nitrogen cold stream set to 100 K . Collect diffraction data using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Causality: X-ray diffraction measures electron density. Because hydrogen has only one electron, its scattering power is extremely weak. Cooling the crystal to 100 K suppresses atomic thermal vibrations (librations), preventing the thermal smearing of electron density. This is an absolute prerequisite for accurately locating the enolic hydrogen atom in the difference Fourier map.

Step 3: Structure Solution and Refinement

-

Protocol:

-

Integrate the raw frames and apply a multi-scan absorption correction (essential due to the highly absorbing bromine atom).

-

Solve the phase problem using intrinsic phasing via SHELXT [5].

-

Refine the structure using full-matrix least-squares on F2 with SHELXL [5], operated through the Olex2 graphical user interface[6].

-

-

Causality for H-Atom Treatment: The enolic proton (H1) will likely appear as a residual peak of electron density between the two oxygen atoms. Because X-ray diffraction systematically underestimates O–H bond lengths (as the electron density is pulled toward the electronegative oxygen), the H-atom should be refined using a distance restraint (DFIX 0.84 0.02 for O-H) to maintain a chemically sensible geometry without artificially skewing the R -factors.

Caption: Fig 2: Step-by-step SCXRD data acquisition and refinement workflow.

Data Presentation & Validation Metrics

A self-validating crystallographic experiment requires rigorous checks against established structural norms. For 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione, the final .cif file should be evaluated against the quantitative parameters summarized in Table 1.

Table 1: Target Crystallographic Parameters for 4-Bromodibenzoylmethane

| Parameter | Target / Expected Range | Mechanistic Significance |

| R1 (obs. data) | < 0.05 (5%) | Indicates a high-quality structural model with minimal residual electron density. |

| wR2 (all data) | < 0.15 (15%) | Confirms accurate modeling of weak reflections and proper weighting scheme. |

| Goodness-of-Fit (S) | 0.95 – 1.05 | Validates that the standard uncertainties of the measured intensities are correctly estimated. |

| C–O Bond Lengths | 1.27 – 1.32 Å | Intermediate between a pure C=O (1.22 Å) and C–O (1.36 Å), confirming resonance delocalization and enolization. |

| O···O Distance | 2.45 – 2.50 Å | Indicates a very strong, resonance-assisted intramolecular hydrogen bond. |

| C–Br···X Angle | 160° – 180° | Linearity confirms the presence of a highly directional halogen bond driven by the bromine's σ-hole. |

References

-

A new look at two polymorphic crystal structures of dibenzoylmethane: relationship between the crystal packing and the hydrogen atom position revealed by quantum chemistry and quantum crystallography methods - ResearchGate -[Link]

-

Crystal structure of dibenzoylmethane - IUCr Journals -[Link]

-

Halogen-Bonded Supramolecular Assemblies Based on Phenylethynyl Pyridine Derivatives: Driving Crystal Packing through Systematic Chemical Modifications - ACS Publications -[Link]

-

Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Computational Study - ResearchGate -[Link]

-

Crystal structure refinement with SHELXL - SciSpace -[Link]

-

OLEX2: a complete structure solution, refinement and analysis program - Semantic Scholar -[Link]

An In-depth Technical Guide on the Keto-Enol Tautomerism of 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism in 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione, a substituted β-dicarbonyl compound. While this specific molecule is not extensively documented in dedicated studies, this paper synthesizes foundational principles of tautomerism in 1,3-diones with data from closely related structural analogs to present a scientifically grounded overview. The guide delves into the structural and electronic factors governing the tautomeric equilibrium, the profound influence of solvent environments, and the primary analytical techniques employed for characterization and quantification. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are provided, alongside computational approaches, to offer a robust framework for researchers, scientists, and drug development professionals.

Foundational Principles: The Driving Forces of Tautomerism in β-Dicarbonyl Systems

Keto-enol tautomerism is a chemical equilibrium between a "keto" form and an "enol" (alkene-alcohol) form.[1] For simple monocarbonyl compounds, this equilibrium overwhelmingly favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[1]

However, in β-dicarbonyl compounds, such as 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione, the enol form is significantly stabilized by two key factors:

-

Conjugation: The C=C double bond of the enol tautomer is in conjugation with the remaining carbonyl group and, in this specific case, with the aromatic phenyl rings. This extended π-system delocalizes electron density, thereby increasing the stability of the molecule.

-

Intramolecular Hydrogen Bonding: The enol form can establish a strong intramolecular hydrogen bond between the enolic hydroxyl group and the oxygen of the proximal carbonyl group. This creates a stable, pseudo-aromatic six-membered ring.[1][2]

This enhanced stability of the enol form shifts the equilibrium, making it a significant, and often predominant, species in solution.

Structural Analysis of 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione Tautomers

The tautomeric equilibrium for 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione involves the interconversion of the diketo form and two possible enol forms, as depicted below.

Figure 1: Keto-enol equilibrium of 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione.

The equilibrium between the two enol forms is typically very rapid on the NMR timescale, often resulting in an averaged signal.[3] The position of the overall equilibrium is dictated by the electronic nature of the substituents on the phenyl rings.

The 4-bromophenyl group contains a bromine atom, which is an electron-withdrawing group via induction. Electron-withdrawing substituents on the aromatic rings of β-dicarbonyl compounds generally increase the acidity of the α-protons, which in turn tends to favor the enol form.[3]

The Decisive Role of the Solvent Environment

The solvent plays a critical role in determining the position of the keto-enol equilibrium.[4] The general trend observed for β-dicarbonyls is that the percentage of the enol form decreases with increasing solvent polarity.[3] This can be explained by the following solvent-solute interactions:

-

Non-polar, aprotic solvents (e.g., carbon tetrachloride, chloroform, benzene) do not effectively solvate the carbonyl groups of the keto form. In these environments, the enol form is stabilized by the aforementioned intramolecular hydrogen bond, making it the predominant tautomer.

-

Polar, aprotic solvents (e.g., DMSO, acetone) can act as hydrogen bond acceptors, disrupting the intramolecular hydrogen bond of the enol form. This can lead to a shift in the equilibrium towards the more polar keto form.[3]

-

Polar, protic solvents (e.g., water, methanol) can act as both hydrogen bond donors and acceptors. They can solvate both the keto and enol forms, but often lead to a higher proportion of the keto tautomer by disrupting the intramolecular hydrogen bond of the enol.[4]

| Solvent Category | Example Solvents | Expected Predominant Tautomer | Rationale |

| Non-polar Aprotic | Chloroform (CDCl₃), Benzene | Enol | Stabilization via intramolecular hydrogen bonding is maximized. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO-d₆), Acetone-d₆ | Keto/Enol Mixture | Solvent competes for hydrogen bonding, partially destabilizing the enol form. |

| Polar Protic | Methanol-d₄, Water (D₂O) | Keto | Strong intermolecular hydrogen bonding with the solvent disrupts the enol's internal hydrogen bond. |

Methodologies for Tautomeric Analysis

A multi-faceted approach combining spectroscopic and computational methods is essential for a thorough investigation of keto-enol tautomerism.

Sources

- 1. 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione | 25856-01-3 [sigmaaldrich.com]

- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. fulir.irb.hr [fulir.irb.hr]

An In-Depth Technical Guide on the NMR Characterization of 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione

This guide offers a comprehensive, in-depth analysis of the Nuclear Magnetic Resonance (NMR) characterization of 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed, field-proven methodology for the structural elucidation of this significant β-dicarbonyl compound. A primary focus is placed on its keto-enol tautomerism, with an emphasis on the rationale behind experimental choices to ensure a robust and self-validating analytical approach.

The Structural Duality: Understanding Keto-Enol Tautomerism

A defining characteristic of 1,3-dicarbonyl compounds like 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione is their existence as a dynamic equilibrium between keto and enol tautomeric forms.[1][2] This equilibrium is highly sensitive to the solvent environment, a critical factor in NMR analysis. The keto form contains two carbonyl groups, whereas the enol form is characterized by a hydroxyl group and an α,β-unsaturated ketone, which is stabilized by intramolecular hydrogen bonding. This structural duality is directly observable in the NMR spectra, providing distinct spectroscopic signatures for each tautomer.

Caption: Keto-enol tautomerism of 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione.

A Self-Validating Experimental Workflow

The NMR investigation follows a logical progression of experiments to construct a complete structural picture. This workflow is designed to be self-validating, with data from each experiment corroborating the findings of the others.

Caption: Experimental workflow for NMR characterization.

Part 1: ¹H NMR Spectroscopy - Probing the Proton Environment

The ¹H NMR spectrum is fundamental to this analysis, offering initial insights into the tautomeric ratio and the electronic environment of the protons. The interconversion between keto and enol tautomers is a slow process on the NMR timescale, allowing for the direct measurement of both forms.[2]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[3] The choice of solvent is crucial, as it can influence the keto-enol equilibrium.[1][4]

-

Instrument Setup:

-

Utilize a high-field NMR spectrometer (400 MHz or higher).

-

Lock the spectrometer to the solvent's deuterium signal.

-

Shim the magnetic field to ensure homogeneity.[3]

-

-

Acquisition Parameters:

-

Employ a standard single-pulse sequence.

-

Set the spectral width to encompass the expected chemical shifts (typically -2 to 12 ppm).

-

Acquire a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.

-

Use a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Perform a Fourier transform on the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate all peaks to determine relative proton ratios.

-

Interpreting the ¹H NMR Spectrum

The spectrum will reveal distinct signals for both tautomers. The relative integration of unique signals for each form allows for the quantification of the tautomeric ratio.

Table 1: Expected ¹H NMR Data in CDCl₃

| Assignment | Keto Form (ppm) | Enol Form (ppm) | Multiplicity |

| Aromatic-H | ~7.3-8.0 | ~7.3-8.0 | m |

| -CH₂- | ~4.5 | - | s |

| =CH- | - | ~6.7 | s |

| Enolic-OH | - | ~16.5 | br s |

Rationale for Chemical Shifts:

-

Enolic Hydroxyl (~16.5 ppm): The pronounced downfield shift of the enolic proton is a clear indication of strong intramolecular hydrogen bonding, a key diagnostic feature for the enol tautomer.[5]

-

Methine Proton (~6.7 ppm): This vinylogous proton is deshielded by the adjacent carbonyl and aromatic rings.

-

Methylene Protons (~4.5 ppm): In the keto form, these protons are positioned between two electron-withdrawing carbonyl groups, leading to a significant downfield shift.

Part 2: ¹³C NMR Spectroscopy - Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework, confirming the presence of both tautomers and assisting in the definitive assignment of each carbon atom.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: The same sample from the ¹H NMR experiment can be used.

-

Instrument Setup: As with the ¹H NMR experiment.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon.[6]

-

Set the spectral width to a typical range of 0 to 220 ppm.

-

A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

-

Employ a relaxation delay of 2 seconds.

-

-

Data Processing: Similar to ¹H NMR, with the solvent peak used for calibration (e.g., CDCl₃ at 77.16 ppm).

Interpreting the ¹³C NMR Spectrum

Key diagnostic signals include those of the carbonyl and enolic carbons.

Table 2: Expected ¹³C NMR Chemical Shifts in CDCl₃

| Assignment | Keto Form (ppm) | Enol Form (ppm) |

| C=O | ~192 | ~185 |

| Aromatic-C | ~127-138 | ~127-138 |

| -CH₂- | ~46 | - |

| =CH- | - | ~93 |

| Enolic C-O | - | ~180 |

Rationale for Chemical Shifts:

-

Carbonyl Carbons (~192 ppm): These are highly deshielded due to the electronegativity of the oxygen atom. The keto form will show two distinct carbonyl signals.

-

Enolic Carbons: The enol tautomer will display two signals in the downfield region for the carbonyl and the enolic carbon attached to the hydroxyl group.

-

Methine Carbon (~93 ppm): The upfield shift of this carbon in the enol form is a characteristic feature.

Part 3: 2D NMR Spectroscopy - Establishing Connectivity

2D NMR experiments, such as COSY and HSQC, are crucial for the unambiguous assignment of proton and carbon signals.

COSY (Correlation Spectroscopy): ¹H-¹H Couplings

The COSY experiment identifies spin-spin coupled protons, which is essential for determining connectivity.[7][8] For this molecule, it will primarily confirm the coupling patterns within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): ¹H-¹³C Correlations

The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei, providing a powerful method for assigning which protons are attached to which carbons.[7][9] For example, the methine proton of the enol form will show a cross-peak with the methine carbon.

Caption: Conceptual HSQC correlation between a proton and its directly attached carbon.

Conclusion

Through the systematic application of ¹H, ¹³C, and 2D NMR spectroscopy, a complete and unambiguous structural characterization of 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione can be achieved. This comprehensive approach allows for the definitive assignment of all proton and carbon signals and provides a quantitative measure of the keto-enol tautomeric ratio. The methodologies detailed in this guide offer a robust framework for the analysis of similar β-dicarbonyl compounds, empowering researchers with the confidence to elucidate their chemical structures.

References

Sources

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cores.research.asu.edu [cores.research.asu.edu]

- 5. rsc.org [rsc.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. youtube.com [youtube.com]

- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 9. researchgate.net [researchgate.net]

UV-Vis absorption spectra of 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione

An In-depth Technical Guide to the UV-Vis Absorption Spectra of 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione

Abstract

This technical guide provides a comprehensive examination of the ultraviolet-visible (UV-Vis) absorption characteristics of 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione, a member of the β-diketone class of compounds. β-Diketones are of significant interest in coordination chemistry, catalysis, and drug development. Their utility is intrinsically linked to their electronic structure, which is dominated by a dynamic keto-enol tautomerism. This guide elucidates the principles of this tautomerism and its profound impact on the UV-Vis absorption spectrum. We will explore the causality behind experimental choices for analyzing this compound, focusing on the critical roles of solvent polarity and pH in modulating the tautomeric equilibrium. Detailed, field-proven protocols for spectral acquisition and analysis are provided, intended for researchers, scientists, and drug development professionals seeking to leverage UV-Vis spectroscopy for the characterization of β-diketones and related chromophoric systems.

Introduction: The Significance of β-Diketones and UV-Vis Spectroscopy

1-(4-Bromophenyl)-3-phenylpropane-1,3-dione belongs to the family of 1,3-dicarbonyl compounds, which are renowned for their ability to exist as a mixture of two tautomeric forms: a diketo form and a chelated enol form.[1][2] The enol form is often stabilized by a strong intramolecular hydrogen bond, creating a conjugated π-system that is an effective chromophore.[1][3] This structural duality is the cornerstone of their chemical reactivity and photophysical properties.

UV-Vis spectroscopy is an exceptionally powerful and accessible technique for probing the electronic structure of these molecules.[4] The energy required to promote an electron to a higher energy state falls within the ultraviolet or visible range of the electromagnetic spectrum, and the resulting absorption spectrum provides a direct window into the tautomeric equilibrium.[5] By analyzing shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε), one can quantitatively assess the relative populations of the keto and enol tautomers under various conditions. This guide will detail how to control and interpret these spectral changes to gain a deeper understanding of the molecular behavior of 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione.

The Core Principle: Keto-Enol Tautomerism

The UV-Vis spectrum of 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione is not static; it is the superposition of spectra from at least two interconverting species. The position of this equilibrium is highly sensitive to the molecular environment.

-

Dike-to Form: Characterized by two isolated carbonyl groups. The primary electronic transitions are n→π* transitions, which are typically of lower intensity, and π→π* transitions at shorter wavelengths (higher energy). The diketo form is destabilized by the dipole-dipole repulsion between the two adjacent carbonyl groups.[1]

-

Enol Form: In this form, one of the carbonyls has been converted to a hydroxyl group, creating a carbon-carbon double bond. This results in a highly conjugated system and the formation of a stable six-membered ring via an intramolecular hydrogen bond.[1][3] This extended conjugation significantly lowers the energy of the π→π* transition, resulting in a strong absorption band at a much longer wavelength compared to the keto form.[1]

The distinct spectral signatures of these two forms allow for their direct observation and quantification using UV-Vis spectroscopy. The enol form typically exhibits a strong absorption band in the 340-380 nm range, while the keto form's primary absorption is found at shorter wavelengths, often below 300 nm.[1][6]

Diagram 2: Experimental workflow for analyzing the title compound.

Protocol for Spectral Acquisition

-

Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent (the "blank") to be used for the working solution. [7]Place them in the spectrophotometer and perform a baseline scan. This digitally subtracts the absorbance of the solvent and cuvette itself.

-

Sample Measurement:

-

Remove the sample cuvette. Discard the blank solvent and rinse the cuvette 2-3 times with a small amount of the working solution. [4] * Fill the cuvette approximately three-quarters full with the working solution.

-

Wipe the clear optical faces of the cuvette with a lint-free tissue (e.g., KimWipe) to remove fingerprints and droplets. [7] * Place the cuvette back into the sample holder.

-

-

Run Scan: Initiate the absorbance scan.

-

Repeat: Repeat this process for each solvent and pH buffer, ensuring a new baseline is collected for each new blank solvent/buffer system.

Conclusion and Outlook

The UV-Vis absorption spectrum of 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione is a direct and sensitive reporter of its molecular state. The pronounced and predictable shifts in response to solvent and pH are not experimental artifacts but are instead fundamental consequences of the compound's keto-enol tautomerism. By systematically applying the principles and protocols outlined in this guide, researchers can effectively harness UV-Vis spectroscopy to characterize the electronic structure of this and other β-diketones. This understanding is critical for applications ranging from the design of novel metal complexes to the development of pH-sensitive molecular probes in pharmaceutical and materials science.

References

- Unknown. (n.d.). β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema. Google Vertex AI Search.

- Rostro, L. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue Engineering.

- Zawadiak, J., Mrzyczek, M., & Piotrowski, T. (n.d.). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. ResearchGate.

- Unknown. (2015, August 7). Electronic effects on keto– enol tautomerism of p-substituted aryl-1,3-diketone malonates. Elsevier B.V.

- Al Hariri, L. (2020, March 26). UV-Vis Spectroscopy of Dyes. JoVE.

- Unknown. (n.d.). Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering. University of Houston Open Educational Resources.

- Unknown. (2025, April 27). Uv Vis Absorption Experiment 1 Beer Lambert Law And.

- Unknown. (2010, February 15). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. PubMed.

- Unknown. (1998, January 13). EXPERIMENT 6: PREPARATION OF ANALYTICAL SOLUTIONS I AND ANALYSIS OF THEIR CONCENTRATION BY. Ecourses.

- Zawadiak, J., Mrzyczek, M., & Piotrowski, T. (2011, September 15). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. European Journal of Chemistry.

- Zawadiak, J., Mrzyczek, M., & Piotrowski, T. (2014, February 4). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. SciSpace.

- Thomas, L., & Sessions, L. B. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Valencia College Science Resources.

- Unknown. (n.d.). EXPERIMENT 11 UV/VIS Spectroscopy and Spectrophotometry: Spectrophotometric Analysis of Potassium Permanganate Solutions.

- Unknown. (2019, September 16). Enolization rates control mono- versus di-fluorination of 1,3-dicarbonyl derivatives.

- Unknown. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Mettler Toledo.

- Unknown. (2013, September 9). Keto–Enol Tautomerism and Conformational Landscape of 1,3-Cyclohexanedione from Its Free Jet Millimeter-Wave Absorption Spectrum. The Journal of Physical Chemistry A - ACS Publications.

- Unknown. (n.d.). Effect of pH on the UV-visible absorption spectra of.... ResearchGate.

- Unknown. (n.d.). Experiment 1 Effect of Solvent, pH and auxochrome on UV absorbance. University of Jordan faculty of pharmacy.

- Unknown. (n.d.). Experiment 4 Ultraviolet-Visible Spectroscopy – effect of solvent. Lejan Team.

- Percino, J., et al. (n.d.). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Publishing.

Sources

- 1. rsc.org [rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scispace.com [scispace.com]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. 9afi.com [9afi.com]

- 6. Enolization rates control mono- versus di-fluorination of 1,3-dicarbonyl derivatives - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04185K [pubs.rsc.org]

- 7. science.valenciacollege.edu [science.valenciacollege.edu]

The Electronic Structure and Photophysics of Brominated β-Diketone Derivatives: A Comprehensive Technical Guide

Executive Summary

The rational design of highly luminescent lanthanide and transition metal complexes relies heavily on the electronic structure of their chelating ligands. Among these, β-diketone derivatives are paramount due to their robust coordination chemistry and highly tunable photophysical properties. Recently, the specific halogenation of these ligands—particularly bromination—has emerged as a powerful strategy to modulate the electronic structure, enhance spin-orbit coupling, and optimize energy transfer dynamics.

This whitepaper provides an in-depth analysis of the electronic structure of brominated β-diketone derivatives. Designed for researchers and drug development professionals, this guide dissects the mechanistic causality behind the "heavy-atom effect," details self-validating experimental protocols for complex synthesis and computational validation, and synthesizes recent photophysical data into actionable insights for optoelectronic and bio-imaging applications.

Mechanistic Foundations: Electronic Structure & The Heavy-Atom Effect

Orbital Delocalization and the HOMO-LUMO Gap

The electronic structure of β-diketones is characterized by a highly delocalized π -electron system across the enolate ring upon deprotonation. Density Functional Theory (DFT) calculations consistently reveal that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized over the β-diketonate backbone.

When a bromine atom is introduced (e.g., in 1-(4-Bromophenyl)butane-1,3-dione, abbreviated as BBA), it exerts competing electronic effects:

-

Inductive Effect (-I): The high electronegativity of bromine withdraws electron density from the conjugated system, stabilizing the LUMO and narrowing the optical bandgap.

-

Mesomeric Effect (+M): The lone pairs on the bromine atom can partially conjugate with the aromatic system, often contributing to the Highest Occupied Molecular Orbital (HOMO) and facilitating Intraligand Charge Transfer (ILCT).

Spin-Orbit Coupling and the Antenna Effect

The most critical consequence of bromination is the Heavy-Atom Effect . The large spin-orbit coupling constant of bromine significantly increases the rate of Intersystem Crossing (ISC) from the ligand's singlet excited state ( S1 ) to its triplet state ( T1 ).

In lanthanide complexes, such as Europium(III), direct f-f transitions are Laporte-forbidden, resulting in extremely low molar absorptivities. Therefore, the metal must be sensitized via the "Antenna Effect"1[1]. The efficient population of the T1 state, driven by the brominated ligand, ensures a robust Dexter or Förster energy transfer to the emitting levels of the lanthanide (e.g., the 5D0 state of Eu 3+ ).

Jablonski diagram of the antenna effect in brominated β-diketone lanthanide complexes.

Self-Validating Experimental Protocols

To ensure scientific integrity, every synthetic and computational workflow must act as a self-validating system. The following protocols detail the synthesis and characterization of brominated β-diketone Eu(III) complexes, emphasizing the causality behind each methodological choice.

Protocol 1: Synthesis of[Eu(BBA)₃(Ancillary)] Complexes

This protocol describes the synthesis of ternary complexes using 1-(4-Bromophenyl)butane-1,3-dione (BBA) and an ancillary nitrogen-donor ligand (e.g., 1,10-Phenanthroline).

-

Step 1: Ligand Deprotonation. Dissolve 3.0 equivalents of BBA in high-purity ethanol. Slowly add 1M NaOH dropwise until the pH reaches exactly 6.5–7.0.

-

Causality: The β-diketone must be in its enolate form to chelate the metal. If the pH is too low, coordination fails; if it exceeds 7.5, insoluble Eu(OH)₃ precipitates, ruining the yield.

-

-

Step 2: Ancillary Ligand Addition. Add 1.0 equivalent of the ancillary ligand (e.g., Phenanthroline) to the solution and stir at 60°C for 30 minutes.

-

Causality: Lanthanides typically require a coordination number of 8 or 9. The three bidentate BBA ligands provide 6 coordination sites. The ancillary bidentate ligand saturates the coordination sphere, aggressively displacing coordinated water molecules. Water contains high-frequency O-H oscillators that quench luminescence via multiphonon relaxation2[2].

-

-

Step 3: Metal Complexation. Dissolve 1.0 equivalent of EuCl₃·6H₂O in a minimal amount of distilled water and add it dropwise to the ligand mixture. Stir for 4 hours at 60°C.

-

Step 4: Self-Validation (FT-IR). Isolate the precipitate and perform FT-IR spectroscopy.

Protocol 2: Computational (DFT) and Photophysical Validation

To bridge the gap between electronic structure and observed luminescence, a coupled computational-spectroscopic workflow is required.

-

Step 1: Geometry Optimization (DFT). Utilize the B3LYP functional. Apply the 6-31G(d) basis set for C, H, O, N, and Br atoms, and an effective core potential (ECP) such as MWB52 for the Eu³⁺ ion.

-

Causality: ECPs are mandatory for lanthanides to account for relativistic effects of core electrons, which drastically influence the valence electronic structure.

-

-

Step 2: Triplet State Calculation (TD-DFT). Calculate the energy of the T1 state.

-

Validation Check: The energy gap between the ligand's T1 state and the Eu³⁺ 5D0 state must ideally fall between 2500 cm⁻¹ and 4000 cm⁻¹. If the gap is too small, back-energy transfer occurs at room temperature, quenching emission.

-

-

Step 3: Judd-Ofelt Analysis. Record the photoluminescence (PL) emission spectrum. Calculate the Judd-Ofelt intensity parameters ( Ω2 , Ω4 ).

-

Validation Check: The Ω2 parameter is highly sensitive to the local coordination environment. A high Ω2 value validates that the brominated ligands have induced a highly asymmetric, polarizable environment (e.g., a distorted square antiprism), which is responsible for the hypersensitive 5D0→7F2 red emission1[1].

-

Integrated experimental and computational workflow for complex validation.

Quantitative Data Presentation

The table below summarizes the photophysical and electronic parameters of representative brominated β-diketone Europium(III) complexes, demonstrating how ancillary ligands perturb the electronic structure established by the primary BBA ligand 1[1].

Table 1: Photophysical and Electronic Parameters of [Eu(BBA)₃(Ancillary)] Complexes

| Complex | Primary Ligand | Ancillary Ligand | Main Emission Peak (nm) | Dominant Transition | Branching Ratio (%) | Coordination Geometry |

| [Eu(BBA)₃(Bpy)] | BBA | 2,2′-Bipyridine | 611 | 5D0→7F2 | ~70.2 | Distorted Square Antiprism |

| [Eu(BBA)₃(Phen)] | BBA | 1,10-Phenanthroline | 612 | 5D0→7F2 | ~71.5 | Distorted Square Antiprism |

| [Eu(BBA)₃(DBrphen)] | BBA | 2,9-Dibromo-1,10-phenanthroline | 613 | 5D0→7F2 | ~68.4 | Distorted Square Antiprism |

| [Eu(BBA)₃(Dmphen)] | BBA | 2,9-Dimethyl-1,10-phenanthroline | 612 | 5D0→7F2 | ~69.8 | Distorted Square Antiprism |

Note: The lack of ligand-centered emission between 400 and 550 nm in these complexes confirms that the energy migration process from the brominated chromophore to the metal ion is highly efficient, yielding color coordinates that align with EBU and SMPTE red standards1[1].

Conclusion

The electronic structure of brominated β-diketone derivatives provides a highly tunable platform for the development of advanced luminescent materials. By leveraging the heavy-atom effect of bromine, researchers can artificially inflate the intersystem crossing rates, ensuring a dense population of the ligand triplet state. When paired with rigorous, self-validating protocols combining DFT modeling and Judd-Ofelt spectroscopic analysis, these ligands reliably yield lanthanide complexes with intense, high-purity emission profiles suitable for next-generation optoelectronics and biological assays.

References

- Malik, S., Jakhar, K., Singh, D., et al. (2025). Brominated β-diketone-driven luminescence in europium(III) complexes: insights from spectroscopic, DFT and Judd-Ofelt analysis. CoLab / Emergent Materials.

- ACS Publications. Synthesis, X-ray Structure, Spectroscopic Characterization, and Theoretical Prediction of the Structure and Electronic Spectrum of Eu(btfa)3·bipy and an Assessment of the Effect of Fluorine as a β-Diketone Substituent on the Ligand−Metal Energy Transfer Process. Inorganic Chemistry.

- ResearchGate. Synthesis and photoluminescent properties of Eu (III) complexes with fluorinated β-diketone and nitrogen heterocyclic ligands.

Sources

An In-depth Technical Guide to the Photophysical Properties of 4-Bromo-dibenzoylmethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the photophysical properties of 4-bromo-dibenzoylmethane. As a halogenated derivative of the well-studied dibenzoylmethane, this compound presents a unique profile of light absorption, emission, and excited-state dynamics. This document delves into its synthesis, the critical role of keto-enol tautomerism, its spectroscopic characteristics, and the advanced methodologies used to probe its transient excited states. The insights provided herein are intended to support researchers and professionals in the fields of materials science, photochemistry, and drug development in harnessing the potential of substituted β-diketones.

Introduction to 4-Bromo-dibenzoylmethane

4-Bromo-dibenzoylmethane, a member of the β-diketone family, is characterized by a central 1,3-dicarbonyl moiety flanked by a phenyl group and a 4-bromophenyl group. The introduction of a bromine atom onto one of the phenyl rings significantly influences the molecule's electronic and, consequently, its photophysical properties. This "heavy atom" effect can modulate intersystem crossing rates, influencing fluorescence and phosphorescence quantum yields, and altering excited-state lifetimes. Understanding these properties is crucial for applications ranging from photosensitizers in photodynamic therapy to components in organic light-emitting diodes (OLEDs) and as probes for sensing various analytes.

Synthesis and Structural Characterization

The synthesis of 4-bromo-dibenzoylmethane is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction.[1] This well-established method involves the reaction of 4-bromoacetophenone with a benzoylating agent, such as ethyl benzoate, in the presence of a strong base like sodium ethoxide or sodium amide.

Synthetic Protocol: Claisen-Schmidt Condensation

Materials:

-

4-Bromoacetophenone

-

Ethyl benzoate

-

Sodium ethoxide (or sodium amide)

-

Anhydrous ethanol (or anhydrous tetrahydrofuran)

-

Hydrochloric acid (for neutralization)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A solution of 4-bromoacetophenone in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Sodium ethoxide is added portion-wise to the stirred solution at room temperature.

-

Ethyl benzoate is then added dropwise to the reaction mixture.

-

The mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the reaction.

-

After cooling to room temperature, the reaction mixture is acidified with dilute hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 4-bromo-dibenzoylmethane.

Structural Verification

The successful synthesis and purity of 4-bromo-dibenzoylmethane are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to verify the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule. The spectra will show characteristic signals for the aromatic protons, the methine proton of the enol form, and the methylene protons of the keto form.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present. The spectrum will exhibit characteristic stretching frequencies for the carbonyl (C=O) groups of the keto form and the enol-hydroxyl (O-H) and conjugated carbonyl groups of the enol form.[2]

-

Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the synthesized compound.

The Pivotal Role of Keto-Enol Tautomerism

A fundamental characteristic of β-diketones, including 4-bromo-dibenzoylmethane, is their existence as an equilibrium mixture of two tautomeric forms: the diketo form and the enol form. This equilibrium is crucial as the two tautomers possess distinct photophysical properties.[3]

The enol form is often stabilized by the formation of a quasi-aromatic six-membered ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen. The position of this equilibrium is sensitive to the solvent polarity, temperature, and the nature of substituents on the aromatic rings. Generally, non-polar solvents favor the enol form, while polar solvents can shift the equilibrium towards the keto form by disrupting the intramolecular hydrogen bond.

Caption: Keto-enol tautomerism in 4-bromo-dibenzoylmethane.

Photophysical Properties

The photophysical behavior of 4-bromo-dibenzoylmethane is governed by its electronic structure, which is influenced by the extended π-conjugation and the presence of the bromine atom.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of 4-bromo-dibenzoylmethane is dominated by π-π* transitions within the conjugated system. The enol form typically exhibits a strong absorption band at longer wavelengths (in the UVA region, ~320-400 nm) compared to the keto form, which absorbs at shorter wavelengths. The position and intensity of these absorption bands are solvent-dependent, reflecting the shift in the keto-enol equilibrium and solvatochromic effects.

Table 1: Expected UV-Vis Absorption Characteristics

| Tautomer | Typical λmax Range (nm) | Molar Absorptivity (ε) | Notes |

| Enol Form | 320 - 400 | High | Strong absorption due to extended conjugation. |

| Keto Form | 250 - 280 | Moderate | Less conjugated system compared to the enol form. |

Fluorescence Emission

Upon excitation, 4-bromo-dibenzoylmethane can relax to the ground state via radiative (fluorescence) and non-radiative pathways. The fluorescence properties are highly dependent on the excited-state dynamics. The presence of the bromine atom is expected to enhance intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁). This "heavy atom effect" can lead to a decrease in the fluorescence quantum yield (Φf) and a shorter fluorescence lifetime (τf) compared to the non-brominated parent compound.

The emission spectrum may also exhibit solvatochromism, with the emission maximum shifting in response to solvent polarity. This is often indicative of a change in the dipole moment of the molecule upon excitation.

Table 2: Anticipated Fluorescence Properties

| Property | Expected Trend for 4-Bromo-dibenzoylmethane | Rationale |

| Fluorescence Quantum Yield (Φf) | Lower than dibenzoylmethane | Enhanced intersystem crossing due to the heavy bromine atom. |

| Fluorescence Lifetime (τf) | Shorter than dibenzoylmethane | Increased rate of non-radiative decay pathways (ISC). |

| Emission Maximum (λem) | Solvent-dependent | Potential for solvatochromic shifts depending on the nature of the excited state. |

Excited-State Dynamics: A Glimpse into Transient Phenomena

To gain a deeper understanding of the photophysical processes that occur after light absorption, advanced time-resolved spectroscopic techniques are employed.

Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to study the excited states of molecules with femtosecond to microsecond time resolution.[4] In a typical TA experiment, a short "pump" pulse excites the sample, and a "probe" pulse, at various time delays, measures the changes in the absorption spectrum. This allows for the direct observation of transient species such as excited singlet states, triplet states, and any photochemical intermediates.

For 4-bromo-dibenzoylmethane, TA spectroscopy would be instrumental in:

-

Identifying the Triplet State: The enhanced ISC should lead to a significant population of the triplet state, which can be identified by its characteristic triplet-triplet absorption spectrum.

-

Measuring Intersystem Crossing Rates: The rise time of the triplet absorption signal can provide a direct measure of the ISC rate constant.

-

Observing Excited-State Tautomerism: It is possible to observe the interconversion between the keto and enol forms in the excited state.

Caption: Experimental workflow for transient absorption spectroscopy.

Experimental Protocol: Femtosecond Transient Absorption Spectroscopy

Instrumentation:

-

Femtosecond laser system (e.g., Ti:sapphire amplifier)

-

Optical parametric amplifier (OPA) for generating tunable pump pulses

-

White-light continuum generation setup for the probe pulse

-

Delay stage for controlling the pump-probe time delay

-

Spectrometer and detector (e.g., CCD camera)

Procedure:

-

Sample Preparation: A dilute solution of 4-bromo-dibenzoylmethane is prepared in the solvent of interest. The concentration is adjusted to have an optical density of approximately 0.3-0.5 at the excitation wavelength in a 1 mm path length cuvette.

-

Excitation: The sample is excited with a pump pulse at a wavelength where the molecule absorbs strongly (e.g., in the main absorption band of the enol form).

-

Probing: The changes in absorption are monitored by a time-delayed white-light continuum probe pulse.

-

Data Acquisition: The difference absorption spectra (ΔA) are recorded at various time delays between the pump and probe pulses.

-

Data Analysis: The collected data is analyzed to obtain kinetic traces at specific wavelengths and to observe the temporal evolution of the transient spectra. Global analysis of the data can be used to identify different transient species and their lifetimes.

Conclusion and Future Directions

4-Bromo-dibenzoylmethane serves as an intriguing model system for investigating the influence of halogen substitution on the photophysical properties of β-diketones. The interplay between keto-enol tautomerism and the heavy-atom effect dictates its excited-state behavior, making it a candidate for various photofunctional applications.

Future research should focus on a systematic study of the photophysical properties of 4-bromo-dibenzoylmethane in a range of solvents with varying polarities to quantify the solvent effects on the keto-enol equilibrium and the excited-state dynamics. Furthermore, computational studies using time-dependent density functional theory (TD-DFT) could provide valuable theoretical insights to complement the experimental findings and aid in the rational design of novel β-diketone-based materials with tailored photophysical properties for specific applications in drug development and materials science.

References

-

Arifin, Z., & Ng, S. W. (2008). 2-Bromo-1,3-diphenylpropan-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2439. [Link]

-

Marin, M., Lhiaubet-Vallet, V., Paris, C., Yamaji, M., & Miranda, M. A. (2010). Photochemical and photophysical properties of dibenzoylmethane derivatives within protein. Photochemical & Photobiological Sciences, 9(8), 1143–1149. [Link]

-

PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. PraxiLabs. [Link]

-

Tanabe, Y., et al. (2002). Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. Kwansei Gakuin University. [Link]

-

Tantawy, A. S., et al. (2023). Synthesis and Evaluation of Thioamide and Bromo Derivatives of 1,3-Diphenylpropane-1,3-dione as 5α-Reductase Inhibitors. Current Organic Synthesis, 20. [Link]

-

Yagupolskii, L. M., et al. (1982). Spectroscopy and photochemistry of aromatic and cyclic. beta. -diketones. OSTI.GOV. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Spectroscopy and photochemistry of aromatic and cyclic. beta. -diketones (Technical Report) | OSTI.GOV [osti.gov]

- 4. Transient absorption spectroscopy: a mechanistic tool for triplet sensitizers and their applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

synthesis protocol for 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione

Application Note: Synthesis and Isolation of 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione

Introduction & Strategic Utility

1-(4-Bromophenyl)-3-phenylpropane-1,3-dione (commonly referred to as 4-bromodibenzoylmethane) is a highly versatile halogenated β -diketone. In drug development, it serves as a critical synthon for the synthesis of pyrazole- and isoxazole-based kinase inhibitors (such as EGFR inhibitors). In materials science, its structural motif is utilized for novel UVA/UVB photoprotective agents and as a bidentate ligand for polymerizable luminescent metal complexes (e.g., Europium or Hafnium chelates) [1][2]. This application note details a highly efficient, self-validating Claisen condensation protocol utilizing sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) to achieve high-purity yields.

Mechanistic Causality & Reaction Design

The synthesis relies on a crossed Claisen condensation between 4-bromoacetophenone and methyl benzoate.

-

Base Selection (NaH): Unlike weaker bases (e.g., alkoxides) which establish an equilibrium, NaH provides irreversible deprotonation of the ketone, driving the reaction forward via the continuous evolution of hydrogen gas ( H2 ).

-

Thermodynamic Sink: The desired product is a β -diketone, which is significantly more acidic ( pKa≈9 ) than the starting acetophenone ( pKa≈19 ). As the product forms, it immediately consumes a second equivalent of base to form a highly stable sodium β -diketonate enolate. This acts as a thermodynamic sink, preventing reverse reactions and side-product formation. Consequently, a minimum of 2.0 equivalents of NaH is strictly required; 2.5 equivalents are used to ensure complete conversion and compensate for any trace moisture [2].

-

Acidic Quenching: The stable enolate must be protonated during workup. Acidification to pH 2–3 using HCl ensures complete conversion to the neutral enol/keto tautomer, allowing partitioning into the organic extraction phase.

Experimental Workflow

Fig 1: Claisen condensation workflow for 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione synthesis.

Reagent Stoichiometry & Quantitative Data

| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume | Role |

| 4-Bromoacetophenone | 199.05 | 1.0 | 10.0 | 1.99 g | Nucleophile Precursor |

| Methyl Benzoate | 136.15 | 1.2 | 12.0 | 1.63 g (1.50 mL) | Electrophile |

| Sodium Hydride (60% in oil) | 24.00 | 2.5 | 25.0 | 1.00 g | Strong Base |

| Tetrahydrofuran (Anhydrous) | 72.11 | - | - | 50 mL | Solvent |

| Hydrochloric Acid (2M) | 36.46 | Excess | ~30.0 | ~15 mL | Quenching Agent |

Step-by-Step Synthesis Protocol

Phase 1: Pre-Reaction Setup & Enolate Generation

-

Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon/nitrogen inlet.

-

Base Suspension: Add 1.00 g of NaH (60% dispersion in mineral oil, 25.0 mmol) to the flask. Wash the NaH with anhydrous hexane (2 × 10 mL) to remove the mineral oil, decanting the solvent carefully via syringe. Suspend the purified NaH in 25 mL of anhydrous THF.

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Ketone Addition (Causality Note): Dissolve 4-bromoacetophenone (1.99 g, 10.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes.

-

Rationale: Slow addition prevents localized exothermic spikes and minimizes self-condensation (aldol) of the ketone. Observe the evolution of H2 gas, which validates active deprotonation.

-

Phase 2: Claisen Condensation 5. Ester Addition: Dissolve methyl benzoate (1.63 g, 12.0 mmol) in 15 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C. 6. Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 12–16 hours under an inert atmosphere. 7. In-Process Control: The reaction mixture will gradually turn into a thick, pale-yellow suspension. This visual change is a critical self-validating marker confirming the precipitation of the sodium β -diketonate salt, indicating successful forward progression [2].

Phase 3: Quenching and Isolation 8. Quenching (Causality Note): Re-cool the flask to 0 °C. Cautiously add 20 mL of ice-cold water dropwise.

- Rationale: This safely neutralizes any unreacted, pyrophoric NaH. Wait until all H2 bubbling ceases before proceeding.

- Acidification: Slowly add 2M HCl until the aqueous phase reaches pH 2–3 (verify with pH paper). A precipitate may form as the enolate is converted to the neutral β -diketone.

- Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 × 30 mL).

- Washing: Wash the combined organic layers with saturated aqueous NaHCO3 (20 mL) to remove trace acid, followed by brine (30 mL) to remove bulk water.

- Drying & Concentration: Dry the organic layer over anhydrous MgSO4

- Filter and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow solid.

Phase 4: Purification 13. Recrystallization: Dissolve the crude solid in a minimum volume of boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. 14. Filtration: Collect the pale-yellow crystals via vacuum filtration, wash with cold ethanol, and dry under high vacuum. Expected yield: 75–85%.

Analytical Characterization (Self-Validation Parameters)

To verify the structural integrity of the synthesized 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione, the following spectroscopic markers must be confirmed [1]:

-

1 H NMR (400 MHz, CDCl3 ): The compound exists predominantly in the enol tautomer.

-

δ ~16.8 ppm (s, 1H, enolic -OH, strongly deshielded due to intramolecular hydrogen bonding).

-

δ ~6.8 ppm (s, 1H, enolic α -CH).

-

δ 7.4–8.0 ppm (m, 9H, aromatic protons from both phenyl rings).

-

-

ESI-MS (m/z): Calculated for C15H11BrO2 : 302.0. Found: [M+H] + ~303.0, [M-H] − ~301.0 (exhibiting the characteristic 1:1 isotopic doublet for 79Br and 81Br ).

References

-

Southard, G. E., & Murray, G. M. (2005). Synthesis of Vinyl-Substituted β -Diketones for Polymerizable Metal Complexes. The Journal of Organic Chemistry, 70(22), 9036-9039. [Link]

-

Sagrera, G., Svarc, F., & Minaberry, Y. (2022). Synthesis of dibenzoylmethane-flavonoid hybrids as potential uv filters. Hybrids of chalcones. Archives of Clinical and Experimental Pathology, 1(1). [Link]

Application Notes & Protocols: 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione as a Versatile Ligand for High-Performance Lanthanide Complexes

Introduction: The Synergy of β-Diketones and Lanthanide Ions

The unique photophysical properties of lanthanide ions (Ln³⁺), characterized by sharp, line-like emission bands and long luminescence lifetimes, make them exceptional candidates for applications ranging from bio-imaging to materials science.[1][2] However, the direct excitation of these ions is inefficient due to the forbidden nature of f-f transitions.[3] This limitation is elegantly overcome by employing organic chromophoric ligands that act as "antennas." These ligands absorb light efficiently and transfer the excitation energy to the central lanthanide ion, which then emits its characteristic luminescence.[3][4][5]

Among the most effective antenna ligands are the β-diketones (or 1,3-diketones).[6][7] Their robust coordination chemistry and tunable electronic properties allow for the design of highly luminescent and stable lanthanide complexes.[4][8] This guide focuses on a specific, highly promising β-diketone ligand: 1-(4-bromophenyl)-3-phenylpropane-1,3-dione . The presence of the bromophenyl group modifies the electronic properties and can enhance intersystem crossing, a key step in the energy transfer process, while also offering a potential site for further functionalization.

These application notes provide a comprehensive technical guide for researchers, covering the synthesis of the ligand, its complexation with various lanthanide ions, detailed characterization protocols, and workflows for its application in luminescence-based assays and catalysis.

Synthesis Protocols: From Ligand to Lanthanide Complex

The successful application of these complexes begins with the high-purity synthesis of the core components. The following protocols are designed to be robust and reproducible.

Protocol 1: Synthesis of 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione Ligand

This synthesis is achieved via a base-catalyzed Claisen-Schmidt condensation reaction. The mechanism involves the formation of an enolate from 4'-bromoacetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl benzoate.

Causality Behind Experimental Choices:

-

Base (Sodium Hydride, NaH): A strong, non-nucleophilic base is required to efficiently deprotonate the α-carbon of the acetophenone to form the reactive enolate. NaH is ideal as the only byproduct is hydrogen gas.

-

Solvent (Dry Tetrahydrofuran, THF): Anhydrous aprotic solvents are crucial to prevent quenching of the strong base and the enolate intermediate. THF is an excellent choice due to its ability to solvate the reactants.

-

Acidic Workup: The reaction mixture is quenched with a dilute acid to neutralize the excess base and protonate the diketonate salt, yielding the final β-diketone product which exists in a keto-enol tautomeric equilibrium.

Step-by-Step Methodology:

-

Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) to dry THF.

-

In a separate flask, dissolve 4'-bromoacetophenone (1.0 eq.) in dry THF.

-

Add the 4'-bromoacetophenone solution dropwise to the NaH suspension at 0°C. Allow the mixture to stir for 30 minutes at room temperature.

-

Dissolve ethyl benzoate (1.1 eq.) in dry THF and add it dropwise to the reaction mixture via the dropping funnel.

-

After the addition is complete, allow the reaction to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the flask in an ice bath and cautiously quench the reaction by the slow addition of 1 M HCl (aq) until the pH is ~5-6.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the pure 1-(4-bromophenyl)-3-phenylpropane-1,3-dione.

Protocol 2: General Synthesis of Tris-chelate Lanthanide(III) Complexes

This protocol describes the formation of a neutral tris-chelate complex, [Ln(L)₃], where L is the deprotonated 1-(4-bromophenyl)-3-phenylpropane-1,3-dione ligand. The procedure can be adapted for various lanthanide ions (e.g., Eu³⁺, Tb³⁺, Sm³⁺, Dy³⁺).

Causality Behind Experimental Choices:

-

Lanthanide Source: Lanthanide(III) chlorides or nitrates are commonly used as they are readily available and soluble in alcoholic solvents.

-

Solvent System (Ethanol/Water): This mixture provides good solubility for both the ligand and the lanthanide salt.

-

Base (e.g., NaOH or NH₄OH): A base is required to deprotonate the β-diketone ligand in situ, allowing it to coordinate to the Ln³⁺ ion. The pH must be carefully controlled (typically 6-7) to ensure complete deprotonation without forming lanthanide hydroxides.[9]

Step-by-Step Methodology:

-

Dissolve 1-(4-bromophenyl)-3-phenylpropane-1,3-dione (3.1 eq.) in ethanol in a round-bottom flask.

-

Slowly add an aqueous solution of sodium hydroxide (1 M, 3.0 eq.) while stirring to form the sodium salt of the ligand.

-

In a separate beaker, dissolve the desired lanthanide(III) chloride hexahydrate (e.g., EuCl₃·6H₂O, 1.0 eq.) in a minimal amount of ethanol.

-

Add the lanthanide salt solution dropwise to the ligand solution. A precipitate should form immediately.

-

Adjust the pH of the mixture to ~6.5 using 0.1 M HCl or 0.1 M NaOH if necessary.

-

Heat the reaction mixture to reflux for 3-4 hours to ensure complete complexation.

-

Allow the mixture to cool to room temperature, and then cool further in an ice bath.

-

Collect the precipitated complex by vacuum filtration.

-

Wash the solid product sequentially with cold water, then a small amount of cold ethanol to remove unreacted starting materials.

-

Dry the complex under vacuum to yield the final [Ln(L)₃] product. For enhanced luminescence, ancillary ligands like 1,10-phenanthroline can be added to the reaction mixture to form complexes such as [Ln(L)₃(phen)].

Visualization of Synthetic & Photophysical Workflows

Visualizing the process flow is critical for understanding and executing the protocols.

Diagram 1: Synthesis Workflow for the Ligand

Caption: Workflow for the synthesis of the β-diketone ligand.

Diagram 2: The "Antenna Effect" Mechanism

Caption: Energy transfer mechanism in a lanthanide complex.

Characterization Protocols and Expected Data

Rigorous characterization is essential to confirm the identity, purity, and functionality of the synthesized ligand and its complexes.

Protocol 3: Structural and Spectroscopic Confirmation

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (in CDCl₃ for ligand): Expect aromatic protons in the δ 7.0-8.2 ppm range. A key feature is the enolic proton, which appears as a broad singlet far downfield (δ ~15-17 ppm), and the vinyl proton of the enol form around δ 6.5-7.0 ppm.

-

¹³C NMR (in CDCl₃ for ligand): Expect carbonyl carbons around δ 180-195 ppm and aromatic carbons in the δ 120-140 ppm range.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Ligand: Look for a broad O-H stretch (~2500-3200 cm⁻¹) from the enol form and strong C=O stretching vibrations (~1600-1700 cm⁻¹).[10]

-

Ln³⁺ Complex: Upon coordination, the C=O band will shift to a lower frequency (~1550-1650 cm⁻¹), and new bands corresponding to Ln-O bonds will appear in the far-IR region (~400-600 cm⁻¹). This shift is a primary indicator of successful complexation.[11]

-

-

UV-Visible Absorption Spectroscopy:

-

Dissolve the ligand and the complex in a suitable solvent (e.g., acetonitrile or DMF).

-

Record the absorption spectra from 200-500 nm.

-

The ligand should exhibit strong π-π* transitions, typically between 300-400 nm. This absorption band is responsible for harvesting the excitation energy.

-

| Technique | Ligand (Expected) | Lanthanide Complex (Expected) |

| ¹H NMR | Aromatic (7-8.2 ppm), Enolic OH (~16 ppm) | Signals will be broadened or shifted if the Ln³⁺ is paramagnetic (e.g., Nd³⁺, Yb³⁺). Diamagnetic complexes (La³⁺, Lu³⁺) will show sharper signals. |

| FT-IR (cm⁻¹) | C=O stretch (~1600-1700), broad O-H | C=O stretch shifts to lower frequency (~1550-1650), disappearance of broad O-H, appearance of Ln-O bands (~400-600). |

| UV-Vis (nm) | Strong absorption band ~350 nm | Ligand-based absorption band may show a slight red or blue shift upon coordination. |

Table 1: Summary of expected spectroscopic data for the ligand and its complexes.

Protocol 4: Photoluminescence Characterization

This protocol is key to evaluating the performance of the complex as a luminescent material.

Step-by-Step Methodology:

-

Prepare dilute solutions (~10⁻⁵ M) of the lanthanide complex in a suitable solvent (e.g., deaerated acetonitrile or solid-state powder).

-

Excitation Spectrum: Set the emission monochromator to the most intense emission peak of the lanthanide ion (e.g., ~612 nm for Eu³⁺, ~545 nm for Tb³⁺) and scan the excitation wavelength. The resulting spectrum should resemble the ligand's absorption spectrum, confirming the antenna effect.

-

Emission Spectrum: Excite the sample at the wavelength of maximum absorption found in the excitation spectrum. Scan the emission monochromator to record the characteristic sharp emission peaks of the lanthanide ion.[12]

-

Luminescence Lifetime (τ): Use a time-resolved spectrofluorometer with a pulsed excitation source (e.g., a flash lamp or laser). Monitor the decay of the emission intensity at the lanthanide's primary emission wavelength. Fit the decay curve to a single or multi-exponential function to determine the lifetime. Lanthanide complexes typically have lifetimes in the microsecond (μs) to millisecond (ms) range.[9][13]

-

Overall Quantum Yield (Φ): Measure the quantum yield relative to a known standard (e.g., quinine sulfate for visible emitters). This requires careful measurement of the absorbance and integrated emission intensity of both the sample and the standard.

| Lanthanide Ion | Primary Transition | Emission Color | Expected Emission Peaks (nm) |

| Europium (Eu³⁺) | ⁵D₀ → ⁷F₂ (Hypersensitive) | Red | ~580, ~612 , ~650, ~700 |

| Terbium (Tb³⁺) | ⁵D₄ → ⁷F₅ | Green | ~490, ~545 , ~585, ~620 |

| Samarium (Sm³⁺) | ⁴G₅/₂ → ⁶H₉/₂ | Orange-Red | ~560, ~600, ~645 |

| Dysprosium (Dy³⁺) | ⁴F₉/₂ → ⁶H₁₅/₂ & ⁶H₁₃/₂ | Yellow-White | ~480, ~575 |

Table 2: Characteristic photophysical properties of common visible-emitting lanthanide complexes.

Application Notes & Workflows

The unique properties of these lanthanide complexes enable their use in advanced applications.

Application 1: Luminescent Probes for Time-Gated Bio-imaging

The long luminescence lifetime of these complexes allows for time-gated or time-resolved microscopy, which eliminates short-lived background fluorescence from biological samples, dramatically increasing the signal-to-noise ratio.[3][14][15]

Experimental Workflow:

-

Probe Preparation: Synthesize the [Eu(L)₃(phen)] complex for its bright red emission. For biological applications, the complex may need to be encapsulated in nanoparticles or conjugated to a biomolecule to improve solubility and targeting.

-

Cell Culture and Staining: Culture cells (e.g., HeLa cells) on a glass-bottom dish. Incubate the cells with a solution containing the europium complex probe at an appropriate concentration (e.g., 1-10 µM) for a set period (e.g., 1-4 hours).

-

Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove any unbound complex.

-

Imaging:

-

Use a fluorescence microscope equipped with a pulsed excitation source (laser or LED) and a time-gated detector (e.g., an intensified CCD camera).

-

Excite the sample at ~350-380 nm.

-

Set the detector to acquire the emission signal after a delay of ~50-100 µs following the excitation pulse. This delay ensures that all background fluorescence (typically with nanosecond lifetimes) has decayed.

-

Integrate the signal for several hundred microseconds to capture the long-lived lanthanide emission.

-

-

Data Analysis: The resulting image will show the localization of the luminescent probe within the cell with high contrast.

Diagram 3: Time-Gated Microscopy Workflow

Caption: Workflow for cellular imaging using a luminescent lanthanide probe.

Application 2: Lewis Acid Catalysis in Organic Synthesis

Lanthanide(III) ions are hard Lewis acids and can catalyze a variety of organic reactions.[7] Their complexes with β-diketonates have been shown to be effective homogeneous catalysts, for instance, in the Henry (nitroaldol) reaction.[16]

Experimental Workflow (Hypothetical):

-

Catalyst Preparation: Use a synthesized complex such as [La(L)₃] or [Yb(L)₃]. Lanthanum is often a good choice as it is diamagnetic, simplifying NMR analysis of the reaction mixture.

-

Reaction Setup: In a vial, dissolve the aldehyde (1.0 eq.) and nitroalkane (1.2 eq.) in a suitable solvent (e.g., THF or water).

-

Catalyst Loading: Add the lanthanide complex catalyst (e.g., 1-5 mol%).

-

Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS.

-

Workup and Analysis: Once the reaction is complete, perform an aqueous workup and extract the product. Purify via column chromatography. Analyze the product by NMR to determine yield and diastereoselectivity. The catalyst can potentially be recovered from the aqueous layer.

Conclusion

1-(4-Bromophenyl)-3-phenylpropane-1,3-dione is a highly effective and versatile ligand for sensitizing lanthanide luminescence. The protocols and data presented here provide a robust framework for researchers to synthesize, characterize, and apply these complexes. The strong light-absorbing properties of the ligand, coupled with the unique emissive features of lanthanide ions, create powerful tools for developing advanced materials for bio-imaging, sensing, and catalysis. The systematic approach outlined, from synthesis to application, ensures both scientific rigor and practical utility for professionals in chemistry, materials science, and drug development.

References

- Butler, S. J., & Parker, D. (2025). Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics. Chemical Reviews.

- Marcatili, P., & Bonnet, C. S. (2025). Smart Applications of Lanthanide Chelates-based Luminescent Probes in Bio-imaging. Current Medicinal Chemistry.

-

Li, H., et al. (2013). Crystal Structure and Highly Luminescent Properties Studies of Bis-β-diketonate Lanthanide Complexes. Inorganic Chemistry, 52(9), 5139–5147. [Link]

- University of Oxford, Department of Chemistry. (2025). Luminescent lanthanides in biorelated applications: from molecules to nanoparticles and diagnostic probes to therapeutics.

- Marcatili, P., & Bonnet, C. S. (2025). Smart Applications of Lanthanide Chelates-based Luminescent Probes in Bio-imaging. Current Medicinal Chemistry.

-

Nehra, K., et al. (2022). Lanthanides β-diketonate complexes as energy-efficient emissive materials: A review. Journal of Molecular Structure, 1253, 131531. [Link]

-

Brock, A. J., et al. (2021). Dinuclear triple stranded phenyl-spaced 1,3-bis-β-diketonato lanthanide(III) complexes: synthesis, structures and spectroscopy. Dalton Transactions, 50(18), 6214-6222. [Link]

-

Guedes, G. P., et al. (2018). Lanthanide derivatives comprising arylhydrazones of β-diketones: cooperative E/Z isomerization and catalytic activity in nitroaldol reaction. Dalton Transactions, 47(33), 11333-11343. [Link]

- Fung, Y. O. D. (2013). Luminescent lanthanide metal complexes in biomedical imaging. Ph.D. Thesis, The Hong Kong Polytechnic University.

-

Sen Yuvayapan, S., et al. (2021). Synthesis, Characterization, and Use of Lanthanide Chelate of β-Diketonate Based Ligand as a Luminescent Biolabel. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 835-850. [Link]

-

Al-Majid, A. M., et al. (2014). Lanthanide Complexes of Substituted β-Diketone Hydrazone Derivatives: Synthesis, Characterization, and Biological Activities. Bioinorganic Chemistry and Applications, 2014, 897394. [Link]

-

Nehra, K., et al. (2022). Lanthanides β-diketonate complexes as energy-efficient emissive materials: A review. ResearchGate. [Link]

-

Jana, A., et al. (2022). Macrocycle supported dinuclear lanthanide complexes with different β-diketonate co-ligands displaying zero field single molecule magnet behaviour. New Journal of Chemistry, 46(23), 11028-11036. [Link]

-

Li, H., et al. (2012). Highly luminescent lanthanide complexes with novel bis-β-diketone ligand: synthesis, characterization and photoluminescent properties. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 98, 184-190. [Link]

-

Jares-Erijman, E. A., & Jovin, T. M. (2011). Preparation, Purification, and Characterization of Lanthanide Complexes for Use as Contrast Agents for Magnetic Resonance Imaging. Journal of Visualized Experiments, (53), 2844. [Link]

-